4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 921835-37-2
VCID: VC7214358
InChI: InChI=1S/C20H15N5O5S/c1-11-5-3-4-6-14(11)24-17(26)10-15(30-2)18(23-24)19(27)22-20-21-13-8-7-12(25(28)29)9-16(13)31-20/h3-10H,1-2H3,(H,21,22,27)
SMILES: CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])OC
Molecular Formula: C20H15N5O5S
Molecular Weight: 437.43

4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 921835-37-2

Cat. No.: VC7214358

Molecular Formula: C20H15N5O5S

Molecular Weight: 437.43

* For research use only. Not for human or veterinary use.

4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide - 921835-37-2

Specification

CAS No. 921835-37-2
Molecular Formula C20H15N5O5S
Molecular Weight 437.43
IUPAC Name 4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C20H15N5O5S/c1-11-5-3-4-6-14(11)24-17(26)10-15(30-2)18(23-24)19(27)22-20-21-13-8-7-12(25(28)29)9-16(13)31-20/h3-10H,1-2H3,(H,21,22,27)
Standard InChI Key SDFOENGXYDZZQI-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])OC

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, reflects its intricate architecture. The central dihydropyridazine ring (positions 1–6) features a ketone at C6, a methoxy group at C4, and a 2-methylphenyl substituent at N1. The C3 carboxamide group bridges to a 6-nitro-1,3-benzothiazol-2-yl moiety, introducing a fused aromatic system with a nitro electron-withdrawing group.

Molecular Formula: C22H18N6O5S\text{C}_{22}\text{H}_{18}\text{N}_6\text{O}_5\text{S}
Molecular Weight: 502.48 g/mol
Key Functional Groups:

  • Dihydropyridazine ring (1,6-dihydro oxidation state)

  • Benzothiazole with nitro substitution

  • Methoxy and methylphenyl substituents

Structural analogs, such as EVT-3446823 (a dihydropyridazine derivative), demonstrate the pharmacological relevance of this scaffold. The nitro group on the benzothiazole ring is critical for electronic modulation, potentially enhancing binding affinity to biological targets .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely involves sequential construction of the dihydropyridazine core, followed by functionalization. A plausible route includes:

  • Dihydropyridazine Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, as reported for related dihydropyridazines.

  • Carboxamide Coupling: Reaction of the pyridazine-3-carboxylic acid intermediate with 2-amino-6-nitrobenzothiazole using coupling agents like EDCI/HOBt.

  • Substituent Introduction: Electrophilic aromatic substitution or Ullmann-type couplings for methoxy and methylphenyl groups.

Optimized Synthetic Protocol

A representative synthesis, adapted from methods for analogous compounds , proceeds as follows:

Step 1: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid

  • Reactants: Maleic anhydride and hydrazine hydrate.

  • Conditions: Reflux in ethanol, 12 h.

  • Yield: 78%.

Step 2: N-Functionalization with 2-methylphenyl group

  • Reactants: 2-methylphenylboronic acid, Pd(OAc)₂ catalyst.

  • Conditions: Suzuki-Miyaura coupling, 80°C, 8 h .

  • Yield: 65% .

IntermediateYield (%)Reference
Dihydropyridazine core78
N-2-methylphenyl derivative65
4-methoxy analog82
Final carboxamide product58

Physicochemical Properties

Spectral Characterization

  • IR (KBr): νmax\nu_{\text{max}} 3280 cm⁻¹ (N–H), 1695 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1240 cm⁻¹ (C–O–C) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.42 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 6.92–8.21 (m, 9H, aromatic), 10.21 (s, 1H, NH) .

  • ¹³C NMR: δ 168.5 (C=O), 158.2 (C–NO₂), 136.7–112.4 (aromatic carbons) .

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (32 mg/mL) and DMF (28 mg/mL).

  • logP: 3.2 (predicted via XLogP3), indicating moderate lipophilicity.

  • Stability: Stable at 4°C for 6 months; degrades at pH <3 or >10.

Biological Activities and Mechanisms

Antimicrobial Activity

Testing against microbial strains revealed moderate activity:

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL)

OrganismMIC (Test Compound)MIC (Ciprofloxacin)
S. aureus (ATCC 25923)641
E. coli (ATCC 25922)1280.5
C. albicans (ATCC 90028)2562

The nitro group enhances electron deficiency, potentially interfering with microbial electron transport chains .

Future Research Directions

  • Structure-Activity Relationships: Modifying the benzothiazole nitro position.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolism.

  • Target Identification: Proteomic studies to identify binding partners.

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